2-(3-bromophenyl)-2-ethoxy-N-methylethanamine

Catalog No.
S12579896
CAS No.
M.F
C11H16BrNO
M. Wt
258.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine

Product Name

2-(3-bromophenyl)-2-ethoxy-N-methylethanamine

IUPAC Name

2-(3-bromophenyl)-2-ethoxy-N-methylethanamine

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H16BrNO/c1-3-14-11(8-13-2)9-5-4-6-10(12)7-9/h4-7,11,13H,3,8H2,1-2H3

InChI Key

YTWPVCMNWZXZDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC)C1=CC(=CC=C1)Br

2-(3-bromophenyl)-2-ethoxy-N-methylethanamine is a chemical compound characterized by its unique structure, which includes a bromophenyl group, an ethoxy group, and a methylethanamine moiety. The molecular formula for this compound is C11H16BrNC_{11}H_{16}BrN, and its structure can be depicted as follows:

  • Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position.
  • Ethoxy Group: An ethyl group attached to an oxygen atom.
  • N-Methylethanamine Moiety: A nitrogen atom bonded to a methyl group and an ethyl chain.

This compound belongs to a class of compounds known as substituted phenethylamines, which are often explored for their biological activities and potential therapeutic applications.

Typical of amines and aromatic compounds. Some notable reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Alkylation Reactions: The nitrogen atom can be alkylated further to form quaternary ammonium salts.
  • Reduction Reactions: The compound can be reduced to yield primary amines or other derivatives through catalytic hydrogenation or other reducing agents.

Research has indicated that compounds similar to 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine exhibit significant biological activities, particularly as ligands for various receptors. These activities may include:

  • Opioid Receptor Modulation: Similar compounds have shown potential in modulating opioid receptors, which could be beneficial in pain management therapies .
  • Neurotransmitter Interaction: The structural features suggest potential interactions with neurotransmitter systems, possibly influencing serotonin or dopamine pathways .

The synthesis of 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine can be achieved through several methods, including:

  • Bromination of Phenethylamine Derivatives: Starting from phenethylamine, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine substituent.
  • Ethoxylation Reaction: The introduction of the ethoxy group can be achieved through an etherification reaction with ethyl alcohol in the presence of an acid catalyst.
  • Methylation of Ethanolamine: The nitrogen in the amine can be methylated using methyl iodide or another suitable methylating agent.

These methods allow for the controlled synthesis of the compound with varying yields based on reaction conditions.

2-(3-bromophenyl)-2-ethoxy-N-methylethanamine has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting specific receptors involved in pain and mood regulation.
  • Chemical Research: As a reagent or intermediate in organic synthesis, particularly in the development of new psychoactive substances .

Studies on the interactions of 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine with biological systems are crucial for understanding its pharmacological properties. These interactions may include:

  • Binding Affinity Studies: Evaluating how well the compound binds to various receptors, particularly opioid and serotonin receptors.
  • In Vivo Studies: Assessing the effects of the compound in animal models to determine its efficacy and safety profile.

Several compounds share structural similarities with 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-N-methylphenethylamineSimilar brominated phenethylamine structurePotentially stronger receptor activity
4-Bromo-N-methylphenethylamineBromine at para positionDifferent receptor selectivity
2-Ethoxy-N,N-dimethylaminoethanolEthoxy and dimethylamino groupsFocus on central nervous system effects

These compounds highlight the diversity within this class of chemicals while showcasing how slight modifications can lead to significant differences in biological activity and applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

257.04153 g/mol

Monoisotopic Mass

257.04153 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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